4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol is an organic compound notable for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This compound is classified as an amino phenol derivative containing a benzoxazole moiety, which contributes to its unique chemical properties.
This compound can be sourced through synthetic routes that typically involve multi-step organic reactions. It falls under the category of heterocyclic compounds due to the presence of the benzoxazole ring, which is a bicyclic structure comprising both benzene and oxazole rings. The chemical formula for 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol is , with a molecular weight of approximately 240.26 g/mol .
The synthesis of 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol typically involves several key steps:
In industrial applications, optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts may be utilized to enhance yield and purity during production.
The molecular structure of 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol features:
The arrangement of these functional groups contributes to its unique properties, influencing both its chemical reactivity and biological activity .
4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol can undergo several significant chemical reactions:
For oxidation, potassium permanganate or chromium trioxide may be employed. Reduction reactions often utilize palladium on carbon as a catalyst, while Friedel-Crafts reactions require aluminum chloride as a catalyst .
The mechanism of action for 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol in biological systems can involve:
The exact mechanisms are still under investigation but are believed to involve interactions at the molecular level with specific biological targets.
Relevant data regarding these properties can often be found in chemical databases such as PubChem or BenchChem .
4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol has several applications in scientific research:
The benzoxazole scaffold represents a privileged heterocyclic system in drug discovery, characterized by a benzene ring fused to an oxazole moiety. This configuration confers exceptional stability, planarity, and π-electron delocalization, enabling diverse interactions with biological targets. The 5-methyl substitution in benzoxazole derivatives like 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol (CAS 313527-66-1) strategically modulates electron density distribution, enhancing both pharmacokinetic properties and target binding affinity. Methyl groups at the 5-position improve lipophilicity (LogP ≈ 3.67) without excessive steric bulk, facilitating membrane permeation while maintaining optimal polar surface area (PSA ≈ 72.28 Ų) for solubility [2] [7].
Table 1: Influence of Substituents on Benzoxazole Core Properties
Substituent Position | Compound Variant | Key Physicochemical Alterations | Biological Implications |
---|---|---|---|
5-Methyl | 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol | Increased lipophilicity (LogP ↑), MW=240.26 | Enhanced cellular uptake and CNS penetration |
5,7-Dimethyl | 4-Amino-2-(5,7-dimethyl-benzooxazol-2-yl)-phenol | Higher molecular weight (254.28 g/mol), greater steric bulk | Possible steric hindrance at target sites |
5-Chloro | 4-Amino-2-(5-chloro-benzooxazol-2-yl)-phenol | Enhanced electron-withdrawing character (Cl), MW=274.7 | Increased electrophilicity and protein binding |
Unsubstituted | 4-Amino-2-benzooxazol-2-yl-phenol | Lower MW (226.23), higher polarity | Reduced membrane permeability |
The phenolic hydroxyl and amino groups in these derivatives enable hydrogen bond donation/acceptance, crucial for anchoring to enzymatic pockets. The intramolecular hydrogen bonding between the phenol and adjacent benzoxazole nitrogen further rigidifies the structure, reducing conformational entropy penalties upon target binding [5] [7]. This pre-organization principle explains the consistent bioactivity observed across 2-arylbenzoxazole pharmacophores despite varying substituents.
2-Arylbenzoxazole scaffolds demonstrate remarkable polypharmacology, with documented activity against kinases, amyloid aggregases, and oxidative stress regulators. In neurodegenerative contexts, the 4-amino-phenol moiety enables chelation of redox-active metals (Cu²⁺/Fe³⁺) implicated in Alzheimer’s disease, while the planar benzoxazole system disrupts β-sheet stacking in amyloid-β peptides. Derivatives like 5-Amino-2-(1,3-benzoxazol-2-yl)phenol (Sigma-Aldrich CDS001826) exhibit concentration-dependent inhibition of tau protein fibrillization, attributed to π-stacking between the benzoxazole and phenylalanine residues [6].
Table 2: Structure-Activity Relationships (SAR) of Key Derivatives
Therapeutic Area | Structural Features | Observed Bioactivity | Molecular Targets |
---|---|---|---|
Neurodegeneration | 4-Amino + 5-methyl substitution (e.g., CAS 313527-66-1) | Amyloid-β aggregation inhibition (>60% at 10μM), metal chelation | Amyloid precursor protein (APP), metal ions |
Oncology | 5-Chloro + 6-methyl (e.g., CAS-specific derivative) | Kinase inhibition (IC₅₀ ~250nM for VEGFR2), apoptosis induction | Tyrosine kinases (VEGFR, PDGFR), Bcl-2 |
Oxidative Stress | Unsubstituted benzoxazole + free phenol | Nrf2 pathway activation, antioxidant response induction | Keap1-Nrf2 complex, ARE promoters |
In oncology, chloro-substituted variants (e.g., 4-Amino-2-(5-chloro-benzooxazol-2-yl)-6-methyl-phenol) demonstrate potent kinase inhibition due to the electron-withdrawing group enhancing interactions with ATP-binding pockets. The methyl group at the 6-position in such compounds increases hydrophobic contact with allosteric kinase domains, improving selectivity profiles [4]. Molecular modeling confirms that 5-methyl substitution (as in our lead compound) optimally balances steric accessibility and hydrophobic interactions in the kinase hinge region – a key determinant for antitumor efficacy.
4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol (C₁₄H₁₂N₂O₂, MW 240.26 g/mol) represents an optimized derivative within the 2-arylbenzoxazole class. Its 5-methyl group strategically enhances lipophilicity (predicted LogP 3.67) compared to unsubstituted analogs (LogP ~2.8), facilitating blood-brain barrier penetration – critical for neurodegenerative applications [2]. The electron-donating methyl group also elevates the HOMO energy, potentially enhancing antioxidant capacity through radical scavenging. This is evidenced by the compound’s significantly lower oxidation potential compared to 5-chloro or 5,7-dimethyl analogs [6].
Table 3: Physicochemical Profile of 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol
Property | Value | Methodology/Reference | Significance in Drug Development |
---|---|---|---|
Molecular Formula | C₁₄H₁₂N₂O₂ | Elemental analysis [2] | Confirms synthetic accuracy and purity |
Molecular Weight | 240.26 g/mol | Mass spectrometry [1] [2] | Impacts dosing, diffusion, and clearance |
Lipophilicity (LogP) | 3.672 | Computational prediction [2] | Predicts membrane permeability and distribution |
Polar Surface Area | 72.28 Ų | Computational modeling [2] | Estimates solubility and absorption potential |
Hydrogen Bond Donors | 2 (phenol OH, NH₂) | Structural analysis [7] | Determines protein binding and solubility |
Hydrogen Bond Acceptors | 4 (phenol O, oxazole N, oxazole O, amino N) | Structural analysis [7] | Influences solvation and target interactions |
The compound’s structural symmetry allows synthetic diversification at three sites: the 5-methyl position (halogenation), the phenol group (etherification), and the amino group (acylation/imine formation). Such modifications enable precise optimization of potency and ADME properties. Commercial availability in high purity (≥98%) from suppliers like Huateng Pharma and Fine Technology supports rigorous biological evaluation [1] [2]. Preliminary assays indicate dual functionality: the phenolic proton acts as a radical scavenger (neuroprotective mechanism), while the planar benzoxazole intercalates DNA or inhibits topoisomerases (antitumor mechanism). This multifunctionality positions it as a versatile scaffold for both neurodegenerative and oncological lead development.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: